N-Acetylaureothamine
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Overview
Description
N-Acetylaureothamine is a natural product found in Streptomyces netropsis with data available.
Scientific Research Applications
Antimicrobial Activity
- Helicobacter Pylori Treatment : N-Acetylaureothamine demonstrates activity against Helicobacter pylori, a bacterium known to cause chronic gastritis (Jacobsen et al., 2005).
Synthesis and Biomedical Applications
- Efficient Synthesis : N-Acetylaureothamine has been synthesized efficiently through a process involving palladium-catalyzed reactions and a ruthenium-catalyzed cross metathesis, indicating potential for scalable production (Jacobsen et al., 2005).
- Biopolymer Research : Research on biopolymers like chitin and chitosan, which involve N-acetyl-glucosamine monomers, highlights potential biomedical applications such as wound dressing, drug delivery, and tissue engineering (Khor & Lim, 2003).
Therapeutic Research in Psychiatry
- Psychiatric Disorders : Studies have explored the use of N-acetylcysteine, a related compound, in the treatment of psychiatric disorders, suggesting potential applications for similar compounds in this field (Dean, Giorlando, & Berk, 2011).
Antioxidant and Anti-inflammatory Properties
- Ophthalmic Applications : N-Acetylcarnosine, a compound related to N-Acetylaureothamine, shows promise in eye health due to its antioxidant and anti-inflammatory properties, suggesting similar potential for N-Acetylaureothamine (Babizhayev, 2012).
Multifunctional Therapeutic Potential
- Glucosamine Applications : Research on glucosamine, a compound structurally related to N-Acetylaureothamine, indicates multifunctional therapeutic potential in areas like osteoarthritis relief, anti-oxidation, and anti-inflammation (Dalirfardouei, Karimi, & Jamialahmadi, 2016).
properties
Product Name |
N-Acetylaureothamine |
---|---|
Molecular Formula |
C24H27NO5 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[4-[(E,3Z)-3-[5-(6-methoxy-3,5-dimethyl-4-oxopyran-2-yl)oxolan-3-ylidene]-2-methylprop-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C24H27NO5/c1-14(10-18-6-8-20(9-7-18)25-17(4)26)11-19-12-21(29-13-19)23-15(2)22(27)16(3)24(28-5)30-23/h6-11,21H,12-13H2,1-5H3,(H,25,26)/b14-10+,19-11- |
InChI Key |
ZTZOKXOFRGHKSG-YPJQUURKSA-N |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C3=CC=C(C=C3)NC(=O)C)/C)/CO2 |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)NC(=O)C)C)CO2 |
synonyms |
N-acetylaureothamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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